molecular formula C10H12O3 B12103799 5-(Methoxymethoxy)-2-methylbenzaldehyde

5-(Methoxymethoxy)-2-methylbenzaldehyde

Cat. No.: B12103799
M. Wt: 180.20 g/mol
InChI Key: DQXPCLMLLFIAIA-UHFFFAOYSA-N
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Description

5-(Methoxymethoxy)-2-methylbenzaldehyde is a protected benzaldehyde derivative serving as a valuable synthetic intermediate in organic chemistry and drug discovery research. While specific studies on this exact isomer are not listed, its closely related analogs, such as 2-(methoxymethoxy)-5-methylbenzaldehyde (CAS 55359-68-7) and 3-(methoxymethoxy)-5-methylbenzaldehyde (CAS 186018-61-1), share the core features of a benzaldehyde ring substituted with a methyl group and a methoxymethoxy (MOM) protecting group . The molecular formula for this compound is inferred to be C 10 H 12 O 3 , with a molecular weight of approximately 180.20 g/mol, based on its direct analogs . The primary research value of this compound lies in the versatility of its aldehyde functional group, which readily undergoes reactions such as condensations and reductions, and the presence of the acid-labile MOM-protecting group on the phenol. This group is crucial in multi-step synthesis for masking reactive hydroxyl groups, allowing for selective reactions elsewhere on the molecule before being cleanly removed under mild acidic conditions. Researchers may employ this compound as a key building block in the synthesis of more complex organic molecules, including potential pharmaceuticals, agrochemicals, and functional materials. The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications for humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

5-(methoxymethoxy)-2-methylbenzaldehyde

InChI

InChI=1S/C10H12O3/c1-8-3-4-10(13-7-12-2)5-9(8)6-11/h3-6H,7H2,1-2H3

InChI Key

DQXPCLMLLFIAIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCOC)C=O

Origin of Product

United States

Aromatic Aldehydes: a Historical Perspective and Enduring Synthetic Hurdles

The chemistry of aromatic aldehydes has a rich history, dating back to the 19th century. These compounds, characterized by a formyl group directly attached to an aromatic ring, are fundamental pillars of organic chemistry. nih.gov Their inherent reactivity has long been harnessed for the synthesis of a vast spectrum of molecules, from fragrances and flavorings to pharmaceuticals and polymers.

However, the synthesis of substituted aromatic aldehydes has historically presented a number of challenges that continue to drive innovation in synthetic methodology. Key among these is the control of regioselectivity, particularly in the introduction of the aldehyde group onto an already substituted aromatic ring. Early methods often resulted in mixtures of isomers, necessitating tedious purification steps. Furthermore, the aldehyde group itself is susceptible to over-oxidation to the corresponding carboxylic acid, requiring carefully controlled reaction conditions.

Another significant hurdle lies in the management of functional group compatibility. The presence of other reactive groups on the aromatic ring can interfere with formylation reactions or be unstable to the conditions required. This has led to the development of a wide array of protecting group strategies, where sensitive functional groups are temporarily masked to allow for the desired transformation to occur elsewhere in the molecule. The methoxymethyl (MOM) ether in 5-(Methoxymethoxy)-2-methylbenzaldehyde is a prime example of such a strategy, protecting the phenolic hydroxyl group from unwanted reactions.

A Versatile Intermediate of Strategic Importance

Conventional and Optimized Synthetic Routes

The construction of this compound typically involves a multi-step sequence starting from simpler, commercially available precursors. The core challenge lies in the precise installation of the methyl, hydroxyl (subsequently protected), and aldehyde groups at the 1, 3, and 4 positions of the benzene (B151609) ring, respectively, which ultimately become the 2, 5, and 1 positions of the final product after functionalization.

A plausible synthetic pathway commences with a starting material like 3-methylphenol (m-cresol). The synthesis strategy is built around the sequential introduction and modification of functional groups on the aromatic ring. A representative, though not exclusive, sequence would involve:

Protection of the Phenolic Hydroxyl: The acidic proton of the phenol group in 3-methylphenol must be protected to prevent interference with subsequent organometallic or electrophilic reactions. The methoxymethyl (MOM) ether is a suitable choice for this role.

Introduction of the Aldehyde Group: Following protection, the aldehyde function must be introduced. A common method for this transformation is formylation. This can be achieved through various methods, including directed ortho-metalation followed by quenching with an appropriate electrophile, which offers high regioselectivity.

Final Product Formation: The successful completion of these steps yields the target compound, this compound.

This sequence highlights the necessity of carefully planned chemical transformations, where each step sets the stage for the next, ensuring the correct isomeric product is obtained.

Achieving the desired 1,2,5-substitution pattern on the benzene ring is a significant challenge that hinges on regioselectivity. The directing effects of the substituents play a crucial role. In a starting material like MOM-protected 3-methylphenol, both the methyl group and the MOM-ether are ortho-, para-directing groups for electrophilic aromatic substitution. However, for achieving formylation specifically at the C2 position (ortho to the methyl group and meta to the MOM ether), standard electrophilic substitution methods like the Vilsmeier-Haack or Gattermann reactions may yield mixtures of isomers.

To overcome this, directed ortho-metalation (DoM) is a superior strategy. wikipedia.orgchemeurope.com In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation of the adjacent ortho-position. wikipedia.orgchemeurope.comuwindsor.ca The resulting aryllithium species can then be trapped with an electrophile to install the desired functional group with high precision. wikipedia.org For the synthesis of this compound, a powerful DMG can be used to direct lithiation specifically to the C2 position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Protecting Group Strategies: Focus on Methoxymethyl (MOM) Ether Chemistry

The use of protecting groups is essential in the multi-step synthesis of complex molecules. harvard.edu For hydroxyl groups, especially phenols, the methoxymethyl (MOM) ether is a widely used protecting group due to its stability under a range of conditions and its reliable methods for introduction and removal. adichemistry.comtotal-synthesis.com

The MOM group is an acetal (B89532) that is stable in strongly basic, nucleophilic, and weakly acidic environments. total-synthesis.comoup.com This stability makes it ideal for syntheses involving organometallic reagents or other base-mediated reactions. The protection of a phenolic hydroxyl group as a MOM ether can be accomplished through several reliable methods. The most common reagent is chloromethyl methyl ether (MOMCl), which, despite its carcinogenic nature requiring careful handling, is highly effective. wikipedia.orgchemicalforums.com The reaction is typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl. wikipedia.org Alternative, less hazardous reagents like methoxymethyl acetate (B1210297) have also been developed, often catalyzed by a Lewis acid such as zinc chloride. oocities.org

Table 1: Selected Reagents and Conditions for MOM Protection of Phenols
Reagent(s)Base/CatalystSolventTypical ConditionsYield RangeReference
Chloromethyl methyl ether (MOMCl)N,N-diisopropylethylamine (DIPEA)Dichloromethane (CH₂Cl₂)0 °C to RT, 3-8 h85-98% synarchive.com
Chloromethyl methyl ether (MOMCl)Sodium hydride (NaH)Dimethylformamide (DMF)RT, 2 h74-96% synarchive.com
DimethoxymethanePhosphorus pentoxide (P₂O₅)Chloroform (CHCl₃)25 °CGood adichemistry.com
Methoxymethyl acetateZinc chloride (ZnCl₂)Dichloromethane (CH₂Cl₂)RT, 16 h~81% oocities.org

The removal of the MOM group is typically achieved under acidic conditions, as the acetal linkage is acid-labile. adichemistry.com This cleavage can be performed with a variety of protic or Lewis acids. Mild conditions, such as hydrochloric acid in methanol, are often sufficient. adichemistry.comsynarchive.com For substrates sensitive to strong acids, other methods have been developed. For instance, bismuth triflate in an aqueous medium provides a simple and efficient method for MOM ether hydrolysis at room temperature. oup.com This method is highly chemoselective, leaving other protecting groups like TBDMS or benzyl (B1604629) ethers intact. oup.com Another selective method involves using trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2′-bipyridyl, which allows for the deprotection of aromatic MOM ethers under very mild conditions. nih.gov

Table 2: Selected Reagents and Conditions for MOM Ether Deprotection
Reagent(s)Solvent(s)Typical ConditionsYieldReference
Hydrochloric acid (HCl)Methanol/WaterRT, 3 days85% synarchive.com
Bismuth triflate (Bi(OTf)₃) (catalytic)THF/WaterRoom Temperature, 30-40 minVery Good oup.com
TMSOTf, 2,2′-bipyridylAcetonitrile (B52724) (CH₃CN)Room TemperatureHigh nih.gov
Zinc bromide (ZnBr₂), n-PrSHNot specified<10 minHigh researchgate.net

Directed Metalation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.orgchemeurope.com The strategy relies on a directing metalation group (DMG) that contains a heteroatom capable of coordinating with an alkyllithium base, such as n-butyllithium. wikipedia.orguwindsor.ca This coordination directs the deprotonation to the adjacent ortho position, creating a stabilized aryllithium intermediate. wikipedia.orgorganic-chemistry.org

While the MOM ether itself is considered a moderate DMG, stronger DMGs are often employed to ensure high efficiency and regioselectivity. organic-chemistry.org For the synthesis of this compound, a synthetic route could involve a different starting material or the introduction of a more powerful DMG, such as an amide or carbamate (B1207046) group, to direct lithiation. uwindsor.caorganic-chemistry.org

Once the ortho-lithiated species is formed, it can be quenched with a suitable electrophile. To introduce the aldehyde functionality at the C2 position, N,N-dimethylformamide (DMF) is a common and effective quenching agent. The reaction proceeds via nucleophilic attack of the aryllithium on the carbonyl carbon of DMF, followed by hydrolysis of the resulting intermediate during aqueous workup to reveal the aldehyde. This DoM-quench sequence provides a highly regiocontrolled method for installing the aldehyde group precisely at the desired location, a feat that is often difficult to achieve using classical electrophilic substitution reactions. wikipedia.orgchemeurope.com

Directed ortho-Lithiation (DoL) for Aromatic Functionalization

Directed ortho-Lithiation (DoL) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgwikipedia.org The method relies on the presence of a "directing metalation group" (DMG) on the aromatic substrate. This group, typically a Lewis basic functionality, coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi), positioning it to deprotonate the nearest ortho C-H bond with high selectivity. wikipedia.orgbaranlab.org This process generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles, leading to the formation of a 1,2-disubstituted aromatic product. wikipedia.org The high regioselectivity of DoL offers a distinct advantage over classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org

The methoxymethoxy (MOM) ether group, present in this compound, is classified as a strong directing group. baranlab.orgorganic-chemistry.org Its oxygen atoms can chelate the lithium cation, thereby lowering the kinetic barrier for deprotonation at the adjacent ortho position. baranlab.org The relative strength of various DMGs has been studied, providing a predictable hierarchy for synthetic planning. organic-chemistry.orgfishersci.fr

Table 1: Relative Strength of Common Directed Metalation Groups (DMGs)

Strength Directing Group Examples
Strong -OCONR₂, -CONR₂, -SO₂NR₂, -OMOM
Moderate -OR, -NR₂, -CH₂NR₂
Weak -F, -Cl, -CH₂OR

This table provides a generalized hierarchy of DMG effectiveness in promoting ortho-lithiation. organic-chemistry.orgfishersci.fr

In the context of synthesizing this compound, a plausible route would involve the DoL of a precursor like 1-(methoxymethoxy)-4-methylbenzene. The MOM group would direct lithiation to the C2 position, after which the resulting aryllithium species could be trapped with a formylating agent.

Ortho-Selective Formylation via Organometallic Intermediates

Following the generation of an ortho-lithiated intermediate via DoL, the introduction of the aldehyde (formyl) group is the subsequent critical step. This is typically achieved by quenching the aryllithium species with a suitable formylating electrophile. acs.org A widely used reagent for this purpose is N,N-dimethylformamide (DMF). The organolithium compound adds to the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the desired aldehyde.

Alternatively, methods for the direct ortho-formylation of phenols have been developed, which could be applied to a precursor phenol before protection of the hydroxyl group. mdma.chorgsyn.org One notable method involves the reaction of a phenol with paraformaldehyde in the presence of magnesium chloride and triethylamine. mdma.chorgsyn.org This approach offers high regioselectivity for the ortho position due to the chelating effect of the magnesium ion with the phenolic oxygen. mdma.ch Such a strategy would involve formylating 4-methylphenol at the ortho position, followed by protection of the resulting salicylaldehyde's hydroxyl group with a MOM group.

Table 2: Selected Methods for Ortho-Formylation of Aromatic Rings

Method Key Reagents Substrate Type Key Feature

| DoL/Formylation | 1. Organolithium (e.g., n-BuLi) 2. DMF | Arene with DMG | High regioselectivity directed by the DMG. acs.orguwindsor.ca | | Duff Reaction | Hexamethylenetetramine, acid | Activated arenes (phenols) | Classical method, can have variable yields. | | Gattermann Reaction | HCN, HCl, Lewis acid | Activated arenes | Uses toxic reagents. | | Casnati-Skattebøl | Paraformaldehyde, MgCl₂, Et₃N | Phenols | High ortho-selectivity, milder conditions. mdma.chscribd.com | This table summarizes common strategies for introducing a formyl group ortho to an existing functional group.

Transition Metal-Catalyzed Coupling Reactions Relevant to its Synthesis

Transition metal catalysis provides a powerful alternative for constructing the carbon skeleton of complex aromatic molecules.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. youtube.comyoutube.com This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability and stability of its reagents. youtube.comyoutube.com

For the synthesis of the this compound backbone, a Suzuki coupling strategy could be envisioned. For example, a coupling between 2-methylphenylboronic acid and an aryl halide such as 1-bromo-4-(methoxymethoxy)benzene (B1279410) could construct the core biphenyl-like structure, which would then require subsequent functionalization to introduce the aldehyde group. More directly, an appropriately substituted aryl halide could be coupled with a formyl-containing organoboron reagent, or vice versa, to assemble the target molecule in fewer steps. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity. youtube.comnih.gov

Table 3: Typical Conditions for Suzuki Cross-Coupling Reactions

Component Examples Purpose
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ Facilitates the catalytic cycle. youtube.com
Ligand PPh₃, JohnPhos, SPhos Stabilizes the Pd center and influences reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron species for transmetalation. youtube.com
Solvent Toluene (B28343), Dioxane, THF/H₂O Solubilizes reactants and influences reaction rate.

This table outlines the key components and common reagents used in Suzuki-Miyaura cross-coupling reactions.

Beyond Suzuki coupling, other transition metal-catalyzed reactions are highly relevant for the formylation of aryl rings. Palladium- and nickel-catalyzed formylation of aryl halides and triflates have emerged as powerful methods. nih.govrsc.org These reactions often use a surrogate for carbon monoxide (CO), which is a toxic and difficult-to-handle gas.

Palladium-catalyzed methods can employ formic acid or isocyanides as the formyl source. sigmaaldrich.comorganic-chemistry.org For instance, the reaction of an aryl halide with tert-butyl isocyanide in the presence of a palladium catalyst and a silane (B1218182) reducing agent can produce aldehydes in good yields under mild conditions. nih.govacs.org

Nickel catalysis offers a more earth-abundant and cost-effective alternative. ccspublishing.org.cnrhhz.net Nickel-catalyzed reductive couplings between aryl halides and a formyl radical source, such as α-chloro N-methoxyphthalimide, have been developed. ccspublishing.org.cnrhhz.netresearchgate.net These reactions exhibit excellent functional group tolerance and can be applied to complex molecules. rhhz.net Nickel can also catalyze the formylation of aryl halides using isocyanides, providing a divergent route to either aldehydes or carboxylic acids depending on the reaction conditions. rsc.org

Table 4: Comparison of Pd and Ni-Catalyzed Formylation of Aryl Halides

Catalyst System Formyl Source Typical Conditions Advantages
Palladium tert-Butyl isocyanide, Et₃SiH Pd(OAc)₂, JohnPhos, Na₂CO₃ Mild conditions, broad functional group tolerance. acs.org
Palladium Formic Acid (HCOOH) Pd(OAc)₂, I₂, PPh₃, Et₃N Avoids gaseous CO, environmentally friendlier. organic-chemistry.org
Nickel α-chloro N-methoxyphthalimide NiBr₂·diglyme, Ligand, Zn, KI Uses earth-abundant metal, tolerates free -OH/-NH₂. ccspublishing.org.cnrhhz.net

This table compares different transition metal-catalyzed methods for the formylation of aryl halides.

Alternative and Emerging Synthetic Approaches

Research continues to uncover novel synthetic pathways, including those driven by photochemical energy.

Photochemical reactions offer unique pathways for bond formation and functional group manipulation. beilstein-journals.orgresearchgate.net The synthesis of aromatic aldehydes can be achieved through strategies involving photoenolization. In such a process, a precursor molecule, often an ortho-alkyl-substituted aromatic ketone or aldehyde, absorbs light and undergoes intramolecular hydrogen abstraction to form a transient photoenol or quinone dimethide species. This intermediate can then tautomerize or react further to yield the final product.

A related emerging strategy involves the desaturation of saturated precursors using synergistic catalysis. nih.gov For example, a triple catalytic system combining enamine catalysis, photoredox catalysis, and cobalt catalysis can convert saturated cyclic aldehydes into their corresponding aromatic aldehyde derivatives. nih.gov While not a direct photoenolization, this light-driven approach represents a mechanistically distinct and innovative method for accessing highly substituted benzaldehydes from non-aromatic starting materials. nih.gov Another photochemical approach involves the use of "photocages," where a protecting group is removed upon irradiation to release the aldehyde. mdpi.com For instance, certain enyne alcohols can be synthesized to "cage" an aldehyde, which is then released upon irradiation with UV light. mdpi.com

Table 5: Emerging Photochemical Approaches to Aldehyde Synthesis

Method Key Features Precursor Type Mechanism Highlight
Desaturative Aromatization Synergistic enamine, photoredox, and cobalt catalysis. nih.gov Saturated cyclic aldehydes Light-driven desaturation to form the aromatic ring. nih.gov
Photochemical Uncaging Release of aldehyde from a photolabile protecting group. mdpi.com Enyne alcohols ("caged" aldehydes) Photocyclization/fragmentation cascade upon irradiation. mdpi.com
Paterno-Büchi Reaction [2+2] photocycloaddition of a carbonyl with an alkene. core.ac.uk Aldehyde and alkene Forms an oxetane, which can be a precursor to other structures. core.ac.uk

This table summarizes novel photochemical strategies relevant to the synthesis of aromatic aldehydes.

One-Pot Multicomponent Reactions (MCRs)

A notable development in this area is the one-pot, two-step reduction/cross-coupling procedure for the synthesis of functionalized benzaldehydes. rug.nlrug.nl This method provides a versatile route to a variety of substituted benzaldehydes from readily available Weinreb amides. rug.nl The process involves the initial reduction of the Weinreb amide to form a stable hemiaminal intermediate, which effectively protects the latent aldehyde functionality. This intermediate can then undergo a subsequent cross-coupling reaction with an organometallic reagent in the same reaction vessel to introduce various substituents onto the aromatic ring. rug.nlrug.nl

This methodology could be hypothetically applied to the synthesis of this compound. The proposed reaction would commence with a suitably substituted Weinreb amide, such as 3-bromo-N-methoxy-N,5-bis(methoxymethoxy)benzamide. The initial step would involve the reduction of the Weinreb amide functionality. Following this, a palladium-catalyzed cross-coupling reaction with a methylating agent, such as methylboronic acid or a similar organometallic reagent, would introduce the methyl group at the 2-position, yielding the target molecule.

The following table outlines the proposed reactants and reagents for this hypothetical one-pot synthesis:

Reactant/Reagent Role
3-Bromo-N-methoxy-N,5-bis(methoxymethoxy)benzamideStarting Material
Reducing Agent (e.g., DIBAL-H)Reduction of Weinreb amide
Palladium Catalyst (e.g., Pd(PPh₃)₄)Cross-coupling catalyst
Methylating Agent (e.g., Methylboronic acid)Source of the methyl group
Base (e.g., K₂CO₃)Activator for cross-coupling
Solvent (e.g., Toluene)Reaction medium

The table below details the hypothetical research findings for this proposed synthesis:

Starting Material Key Reagents Reaction Conditions Expected Product Anticipated Yield
3-Bromo-N-methoxy-N,5-bis(methoxymethoxy)benzamideDIBAL-H, Pd(PPh₃)₄, Methylboronic acid, K₂CO₃Toluene, Step 1: 0°C to rt; Step 2: 80°CThis compoundModerate to Good

Further research and optimization of this proposed one-pot multicomponent approach could establish it as a viable and efficient method for the synthesis of this compound and other similarly substituted aromatic aldehydes.

Utilization of 5 Methoxymethoxy 2 Methylbenzaldehyde in Complex Chemical Synthesis

A Pivotal Intermediate in the Total Synthesis of Natural Products

The quest to synthesize complex natural products is a significant driver of innovation in organic chemistry. The specific functionalities of 5-(Methoxymethoxy)-2-methylbenzaldehyde make it an attractive starting point for the construction of intricate molecular architectures found in nature.

Assembling Polyketide-Derived Architectures

Constructing Macrocyclic and Spirocyclic Frameworks

The construction of large ring systems (macrocycles) and intricate three-dimensional structures containing spirocyclic junctions are formidable challenges in organic synthesis. Although specific examples employing this compound in the formation of such frameworks are not prominently documented in general chemical literature, its potential is evident. The aldehyde group can participate in intramolecular reactions to form macrocyclic structures. For instance, an intramolecular aldol (B89426) condensation or a ring-closing metathesis reaction, after appropriate functionalization of a side chain attached to the aromatic ring, could lead to macrocyclization.

Furthermore, the ortho-methylbenzaldehyde unit can be a precursor to functionalities that facilitate spirocyclization. For example, oxidation of the methyl group and subsequent functionalization could create a tether that, upon intramolecular reaction with a derivative of the aldehyde, could forge a spirocyclic center. The inherent stereochemistry of such reactions would be a critical aspect of the synthetic design.

A Building Block for Advanced Organic Materials and Precursors

Beyond natural product synthesis, the unique electronic and structural features of this compound make it a candidate for the synthesis of novel organic materials and specialized chemical tools.

Synthesis of Precursors for Diverse Organic Scaffolds

The reactivity of the aldehyde and the potential for further functionalization of the aromatic ring position this compound as a valuable precursor for a variety of organic scaffolds. The aldehyde can be readily converted into a wide range of functional groups, including alcohols, carboxylic acids, imines, and alkenes. These transformations open avenues to a multitude of derivative compounds. For example, condensation reactions with amines can lead to Schiff bases, which are important intermediates in the synthesis of heterocyclic compounds and ligands for metal catalysis. The protected phenolic group can be deprotected at a later synthetic stage to reveal a free hydroxyl group, which can then be used for further derivatization, such as etherification or esterification, to build more complex molecular architectures.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Multi-Dimensional NMR Techniques for Structure Elucidation

For a molecule with multiple aromatic and aliphatic protons like 5-(methoxymethoxy)-2-methylbenzaldehyde, one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information. However, multi-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle.

¹H NMR: The expected ¹H NMR spectrum would show distinct signals for each unique proton. The aldehyde proton (CHO) would appear as a singlet at a characteristic downfield shift (δ 9.5-10.5 ppm). The aromatic protons would appear in the δ 7.0-8.0 ppm region, with their splitting patterns revealing their substitution pattern. The methylene (B1212753) protons of the methoxymethoxy group (-O-CH₂-O-) would likely appear as a singlet around δ 5.2 ppm, while the methyl protons of this group (-O-CH₃) would be a singlet further upfield, around δ 3.5 ppm. The toluene (B28343) methyl protons (-CH₃) would also be a singlet, typically found around δ 2.5 ppm.

¹³C NMR: The ¹³C NMR spectrum would display a signal for each unique carbon atom. The carbonyl carbon of the aldehyde would be the most downfield signal (δ 190-200 ppm). The aromatic carbons would resonate in the δ 120-160 ppm range. The acetal (B89532) carbon (-O-CH₂-O-) would be found around δ 90-95 ppm, while the methoxy (B1213986) carbon (-O-CH₃) and the methyl carbon (-CH₃) would appear at approximately δ 55-60 ppm and δ 15-25 ppm, respectively.

To definitively assign these signals and confirm the connectivity, the following 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, it would primarily show correlations between the coupled protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to unambiguously assign the carbon signal for each protonated carbon, such as the aromatic C-H, the methylene, and the two methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is critical for piecing together the molecular skeleton. Key expected correlations would include the aldehyde proton to the C1 and C2 carbons of the ring, and the methylene protons of the methoxymethoxy group to the C5 ring carbon and the methoxy carbon.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CHO ~10.0 (s, 1H) ~192
Ar-H (ortho to CHO) ~7.7 (d, 1H) ~130
Ar-H (para to CHO) ~7.2 (dd, 1H) ~120
Ar-H (ortho to CH₃) ~7.5 (d, 1H) ~140
-CH₃ ~2.6 (s, 3H) ~20
-O-CH₂-O- ~5.3 (s, 2H) ~94
-O-CH₃ ~3.5 (s, 3H) ~56

Quantitative NMR for Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the concentration of an analyte in a mixture without the need for identical calibration standards. oakwoodchemical.com It relies on the principle that the integrated signal area of a nucleus is directly proportional to its molar quantity.

To monitor a reaction involving this compound, a specific proton signal that is well-resolved from other signals in the reaction mixture would be chosen—for instance, the aldehyde proton singlet or the methoxy singlet. A known amount of an inert internal standard with a simple, non-overlapping spectrum is added to the reaction vessel. By comparing the integral of the analyte's signal to the integral of the standard's signal, the precise concentration or conversion rate can be calculated in real-time. This technique is invaluable for studying reaction kinetics, determining reaction endpoints, and maximizing yields.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, the molecular formula is C₁₀H₁₂O₃.

The expected exact mass for the molecular ion [M]⁺ would be calculated as follows:

10 carbons: 10 x 12.00000 = 120.00000

12 hydrogens: 12 x 1.00783 = 12.09396

3 oxygens: 3 x 15.99491 = 47.98473

Calculated Exact Mass [M]⁺: 180.07869 Da

Observing a peak at or very near this calculated m/z value in an HRMS spectrum would provide strong evidence for the molecular formula C₁₀H₁₂O₃.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion of interest is selected. This ion is then fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that can confirm the structure of the molecule.

For this compound, characteristic fragmentation pathways would be expected:

Loss of the methoxy group: A neutral loss of 31 Da (•OCH₃) from the molecular ion.

Loss of the methoxymethyl group: A neutral loss of 45 Da (•CH₂OCH₃).

Cleavage of the formyl group: A loss of 29 Da (•CHO).

Formation of a tropylium (B1234903) ion: Rearrangement and fragmentation common to substituted benzyl (B1604629) compounds.

Analyzing these specific losses helps to confirm the presence and connectivity of the aldehyde and methoxymethoxy functional groups.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule.

For this compound, the IR spectrum would be expected to show several key absorption bands that confirm its structure:

Expected IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C=O Stretch ~1700-1680 Strong
Aldehyde C-H Stretch (Fermi doublet) ~2850-2820 and ~2750-2720 Medium
Aromatic Ring C=C Stretch ~1600, ~1580, ~1470 Medium-Weak
Acetal/Ether C-O Stretch ~1150-1050 Strong

The presence of a strong band around 1690 cm⁻¹ is highly indicative of an aromatic aldehyde. This, combined with the characteristic C-O stretching of the ether and acetal functionalities and the specific C-H stretches, provides a rapid and reliable confirmation of the key structural features of the molecule.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is a definitive technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This method provides detailed information regarding bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For this compound, a single-crystal X-ray diffraction analysis would unambiguously confirm its molecular structure and solid-state conformation.

While specific crystallographic data for this compound was not found in the searched literature, data for a related isomer, 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde (C₁₀H₁₂O₃), provides insight into the type of information that would be obtained. nih.gov In such an experiment, a suitable single crystal is irradiated with monochromatic X-rays. The resulting diffraction pattern of scattered X-rays is collected and analyzed. This analysis allows for the calculation of an electron density map of the molecule, from which the positions of individual atoms are determined.

The refinement of this structural data yields precise geometric parameters. For this compound, this would confirm the planarity of the benzene (B151609) ring and determine the exact rotational position (conformation) of the aldehyde and methoxymethoxy groups relative to the ring and to each other. Furthermore, the analysis would reveal how the molecules pack together in the crystal, detailing any significant intermolecular forces, such as dipole-dipole interactions or van der Waals forces, that dictate the solid-state architecture.

Table 1: Representative Crystal Data for a C₁₀H₁₂O₃ Benzaldehyde (B42025) Isomer

ParameterValueReference
Molecular Formula C₁₀H₁₂O₃ nih.gov
Molecular Weight 180.20 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 13.899 (3) nih.gov
b (Å) 8.9184 (19) nih.gov
c (Å) 7.5043 (16) nih.gov
β (°) ** 94.098 (6) nih.gov
Volume (ų) **927.8 (3) nih.gov
Z (molecules/unit cell) 4 nih.gov

This data is for the isomeric compound 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde and is presented to illustrate the type of information obtained from an X-ray diffraction experiment.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. For an organic molecule like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal analytical tools.

High-Performance Liquid Chromatography is a robust technique for the separation and quantification of compounds in a liquid mobile phase. It is particularly well-suited for analyzing the purity of synthesized compounds like this compound by separating them from unreacted starting materials, reagents, and potential by-products.

The most common mode of HPLC for this type of analysis is reversed-phase chromatography. A nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. researchgate.net The mobile phase is usually a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net To ensure sharp, symmetrical peaks, a small amount of an acid, like formic acid or acetic acid, is often added to the mobile phase. researchgate.net

An aliquot of the sample is injected into the HPLC system, and as the mobile phase flows through the column, the compounds separate based on their relative affinity for the stationary and mobile phases. A UV detector is commonly employed for detection, set to a wavelength at which the benzaldehyde moiety strongly absorbs UV light (e.g., 254 nm). researchgate.net The time it takes for the compound to travel through the column is its retention time, a characteristic value under specific conditions. Purity is determined by comparing the area of the main product peak to the total area of all detected peaks.

Table 2: Typical HPLC Method Parameters for Benzaldehyde Derivative Analysis

ParameterValue
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Acetic AcidB: Acetonitrile
Elution Gradient or Isocratic (e.g., Water:Acetonitrile ratio)
Flow Rate 1.0 - 2.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient or controlled (e.g., 25 °C)

This table presents a generalized HPLC method; specific parameters would be optimized for the precise analysis of this compound. researchgate.net

Gas Chromatography-Mass Spectrometry is a powerful combination of two techniques that provides both separation and structural identification of volatile and thermally stable compounds. journaljocamr.comresearchgate.net this compound is amenable to this technique.

In GC-MS analysis, the sample is injected into a heated port, where it vaporizes. A carrier gas, typically helium, transports the vaporized sample onto a capillary column. researchgate.net The column contains a stationary phase, and separation occurs based on the different boiling points and polarities of the components, which dictates their interaction with the stationary phase.

As each separated compound elutes from the column, it enters the ion source of the mass spectrometer. The most common ionization method is electron impact (EI), where high-energy electrons bombard the molecule, causing it to ionize and break apart into a collection of charged fragments. The mass analyzer separates these fragments based on their mass-to-charge (m/z) ratio, generating a mass spectrum that serves as a molecular fingerprint. libretexts.org

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z 180, corresponding to its molecular weight. Characteristic fragmentation patterns would also be observed. For aromatic aldehydes, common fragmentations include the loss of a hydrogen atom (M-1) or the formyl group ([M-29]⁺), which would result in a phenyl cation. docbrown.info Further fragmentation of the methoxymethoxy group would also produce distinct ions. The combination of the retention time from the GC and the fragmentation pattern from the MS allows for highly confident identification of the compound and any volatile impurities. oup.com

Table 3: Predicted GC-MS Fragmentation Data for this compound

ParameterValue/Description
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Molecular Ion Peak (M)⁺ m/z 180
Key Predicted Fragment Ions (m/z) 179 ([M-H]⁺)151 ([M-CHO]⁺)135 ([M-CH₂OCH₃]⁺)Fragments from cleavage of the aromatic ring and side chains

The predicted fragmentation is based on general principles of mass spectrometry for aromatic aldehydes and ethers. libretexts.orgdocbrown.info

Computational and Theoretical Chemistry Studies on 5 Methoxymethoxy 2 Methylbenzaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. These methods provide insights into orbital energies, charge distributions, and molecular electrostatic potential, which are key determinants of a molecule's chemical behavior.

Electronic Structure: DFT calculations on substituted benzaldehydes typically involve geometry optimization followed by the calculation of electronic properties. nih.govnih.govcanterbury.ac.uk For 5-(Methoxymethoxy)-2-methylbenzaldehyde, a DFT study using a functional like B3LYP with a basis set such as 6-31+G(d) would likely be employed to determine the most stable conformation and its electronic characteristics. nih.gov

Reactivity Prediction: The reactivity of this compound can be predicted by analyzing its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

In substituted benzaldehydes, electron-donating groups tend to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups lower the LUMO energy, making the molecule more prone to nucleophilic attack. For this compound, the two electron-donating groups would be expected to raise the HOMO energy, suggesting an increased reactivity towards electrophiles at the ortho and para positions relative to the activating groups. The aldehyde group itself is an electron-withdrawing group and will direct incoming nucleophiles to the carbonyl carbon.

The molecular electrostatic potential (MEP) map is another valuable tool for predicting reactivity. The MEP visually represents the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of negative potential (red) around the carbonyl oxygen and the oxygens of the methoxymethoxy group, indicating these are sites for electrophilic attack. Regions of positive potential (blue) would be expected around the aldehydic proton and the aromatic protons.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted CharacteristicRationale based on Analogous Compounds
HOMO Energy Relatively highElectron-donating methyl and methoxymethoxy groups increase electron density. Studies on other alkoxy-substituted benzaldehydes show similar trends.
LUMO Energy Slightly lowered by the aldehyde groupThe carbonyl group is electron-withdrawing.
HOMO-LUMO Gap Relatively smallThe presence of strong electron-donating groups generally reduces the gap, indicating higher reactivity.
MEP Negative Regions Carbonyl oxygen, methoxymethoxy oxygensThese are sites of high electron density, attractive to electrophiles. This is a common feature in substituted benzaldehydes. nih.gov
MEP Positive Regions Aldehydic proton, aromatic protonsThese are sites of lower electron density, susceptible to nucleophilic interaction.

This table is predictive and based on general principles and data from related compounds. Actual values would require specific DFT calculations.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and conformational preferences of molecules, which in turn affect their physical properties and biological activity.

Conformational Preferences: The conformational landscape of this compound is primarily determined by the rotational barriers around the C(aryl)-C(aldehyde) bond and the bonds within the methoxymethoxy group. For many substituted benzaldehydes, the planar conformation, where the aldehyde group is coplanar with the benzene (B151609) ring, is energetically favored as it allows for maximum π-conjugation. However, steric hindrance from ortho-substituents can lead to non-planar arrangements.

In the case of this compound, the 2-methyl group will sterically interact with the aldehyde group. This interaction may cause the aldehyde group to twist out of the plane of the benzene ring to some extent. Studies on o-tolualdehyde (2-methylbenzaldehyde) have shown that the methyl group can influence the orientation of the aldehyde.

The methoxymethoxy group also possesses conformational flexibility around its C-O bonds. The orientation of this group will be influenced by a balance of steric and electronic effects, including the anomeric effect. A study on a similar compound, 4-Methoxy-3-(methoxymethyl)benzaldehyde, revealed a dihedral angle of 9.7(2)° between the benzene ring and the methoxymethyl side chain, indicating a nearly planar conformation is still accessible. nih.gov

Computational Methods for Conformational Analysis: A systematic conformational search using molecular mechanics (MM) force fields followed by geometry optimization of the low-energy conformers using DFT would be the standard approach to map the potential energy surface of this compound. This would identify the global minimum energy conformation and other low-lying conformers, along with the energy barriers for their interconversion.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionPredicted Influence on Conformation
C(1)-C(2)-C(aldehyde)-O(aldehyde) Torsion of the aldehyde group relative to the ringLikely non-zero due to steric hindrance from the 2-methyl group.
C(4)-C(5)-O-CH₂ Torsion of the methoxy (B1213986) part of the MOM groupInfluenced by resonance with the ring and steric interactions.
C(5)-O-CH₂-O Torsion within the MOM ether linkageSubject to the anomeric effect and steric factors.
O-CH₂-O-CH₃ Torsion of the terminal methyl groupGenerally has a low rotational barrier.

This table outlines the key rotational degrees of freedom. Precise values for the dihedral angles would be obtained from computational modeling.

Retrosynthetic Analysis and Reaction Pathway Prediction utilizing Computational Tools

Computational tools are increasingly used to devise and evaluate synthetic routes. Retrosynthetic analysis, a technique for deconstructing a target molecule into simpler, commercially available starting materials, can be significantly enhanced by computational software.

Application of Retrosynthesis Software: Software platforms like Reaxys Predictive Retrosynthesis, ASKCOS, and SYNTHIA utilize large databases of chemical reactions and machine learning algorithms to propose and rank potential retrosynthetic disconnections. elsevier.com For this compound, such a program would likely identify several key disconnections.

A plausible computer-generated retrosynthetic analysis would likely prioritize the following disconnections:

Cleavage of the methoxymethyl ether: The methoxymethyl (MOM) group is a common protecting group for phenols. Therefore, a primary retrosynthetic step would be the deprotection to reveal 5-hydroxy-2-methylbenzaldehyde. This is a standard functional group interconversion (FGI).

Formylation of the aromatic ring: The aldehyde group can be introduced through various formylation reactions. A retrosynthetic disconnection would lead back to 1-(methoxymethoxy)-4-methylbenzene. The subsequent forward synthesis would then involve a formylation step, such as the Vilsmeier-Haack or Gattermann-Koch reaction.

Construction of the substituted benzene ring: A more complex analysis might deconstruct the ring itself, for instance, through a Diels-Alder type strategy, though this is less common for simple substituted benzenes.

Predicting Reaction Pathways: Once a retrosynthetic route is proposed, computational chemistry can be used to predict the feasibility and potential side reactions of each step. For instance, DFT calculations can be used to model the transition states and reaction profiles for the formylation step, helping to determine the optimal reaction conditions and predict the regioselectivity.

Example Retrosynthetic Pathway:

Target: this compound

Disconnect 1 (FGI): The C-O bond of the methoxymethyl ether. This leads to 5-hydroxy-2-methylbenzaldehyde . The forward reaction would be the protection of the hydroxyl group with chloromethyl methyl ether (MOM-Cl) or a similar reagent.

Disconnect 2 (C-C bond): The bond between the aldehyde carbon and the aromatic ring. This suggests a formylation of 4-(methoxymethoxy)-1-methylbenzene .

Disconnect 3 (FGI): The methoxymethyl ether of the intermediate, leading to 4-methylphenol .

This analysis suggests that a plausible synthesis could start from the readily available 4-methylphenol.

Table 3: Computationally-Guided Retrosynthetic Analysis of this compound

Retrosynthetic StepPrecursor MoleculeForward Synthetic ReactionComputational Insight
Deprotection 5-hydroxy-2-methylbenzaldehydeProtection of the hydroxyl group (e.g., with MOM-Cl)Modeling can predict the most reactive hydroxyl group if multiple are present and help optimize reaction conditions.
Formylation 4-(methoxymethoxy)-1-methylbenzeneVilsmeier-Haack or other formylation reactionsDFT can model the transition states to predict regioselectivity and activation barriers.
Etherification 4-methylphenolProtection of the hydroxyl group-

Future Perspectives and Emerging Research Trajectories

Development of More Sustainable and Green Synthetic Protocols

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. rjpn.org This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. rjpn.orgnumberanalytics.com For the synthesis of substituted benzaldehydes, these principles are being actively applied, moving away from traditional methods that often rely on toxic reagents and harsh conditions. rjpn.org

Future research into the synthesis of 5-(Methoxymethoxy)-2-methylbenzaldehyde will likely focus on several key areas of green chemistry:

Alternative Reagents and Feedstocks: There is a growing interest in using biomass-derived feedstocks for producing aromatic aldehydes. numberanalytics.comrsc.org Research into the catalytic fractionation and ozonolysis of biomass, for instance, presents a pathway to vanillin (B372448) and syringaldehyde, which could be adapted for other substituted benzaldehydes. rsc.orgrsc.org Another approach involves the oxidation of benzylic alcohols using gaseous nitrogen dioxide, which produces nitric acid as a recoverable byproduct, thereby minimizing waste. nih.gov

Energy-Efficient Methods: Microwave-assisted synthesis has been shown to accelerate the bioreduction of aromatic aldehydes, offering a faster and potentially more energy-efficient alternative to conventional heating. scielo.org.mx

Solvent-Free and Alternative Solvents: Efforts are being made to reduce or eliminate the use of traditional organic solvents. rjpn.org Reactions performed in aqueous media, ionic liquids, or even under solvent-free conditions are becoming more common. numberanalytics.comscielo.org.mx For example, the oxidation of toluene (B28343) to benzaldehyde (B42025) has been explored in a biphasic system using water and avoiding organic solvents to enhance sustainability. mdpi.com

Table 1: Comparison of Traditional vs. Green Synthesis Parameters for Aromatic Aldehydes

Parameter Traditional Methods Emerging Green Protocols
Reagents Often involve toxic and hazardous substances (e.g., heavy metal oxidants). rjpn.org Use of benign oxidants (e.g., O2, H2O2), biocatalysts, or gaseous reagents like NO2. rsc.orgnih.gov
Solvents Reliance on volatile and often toxic organic solvents. rjpn.org Aqueous media, ionic liquids, deep eutectic solvents, or solvent-free conditions. numberanalytics.comscielo.org.mx
Energy Input Often requires high temperatures and prolonged reaction times. acs.org Microwave irradiation, photocatalysis, or electrocatalysis to reduce energy consumption and time. rsc.orgscielo.org.mxazom.com
Waste Generation of significant amounts of non-recoverable waste. Minimal waste generation; byproducts are often benign (e.g., water) or recyclable. nih.govresearchgate.net
Feedstocks Typically petroleum-based. Increasing use of renewable, biomass-derived feedstocks. numberanalytics.comrsc.org

Exploration of Novel Reaction Catalysis for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts is crucial for improving the efficiency and selectivity of reactions leading to substituted benzaldehydes. Traditional methods can be limited by low yields or the formation of unwanted byproducts, but new catalytic systems are overcoming these challenges.

Key areas of catalytic research applicable to the synthesis of this compound include:

Organocatalysis: Organocatalysts, which are small organic molecules, offer a metal-free alternative for many transformations. d-nb.info For example, L-proline immobilized on a solid support has been used to catalyze aldol (B89426) reactions involving benzaldehyde derivatives, demonstrating how surface interactions can influence reactivity. d-nb.info Aldehydes themselves can act as catalysts, mimicking enzymatic systems to activate substrates in various reactions. rsc.org

Metal-Based Catalysis: Transition metal catalysts remain indispensable. Palladium-based catalysts are widely used for cross-coupling reactions to synthesize aromatic aldehydes, while rhodium and iridium complexes are key in hydroformylation. numberanalytics.com Recent studies have shown that combining N-heterocyclic carbene (NHC) catalysts with nickel catalysts can enable one-pot tandem reactions, such as the conversion of benzaldehydes and allylic alcohols into more complex products in an atom-economical manner. researchgate.net

Heterogeneous Catalysis: Immobilizing catalysts on solid supports simplifies their separation and reuse, a key principle of green chemistry. d-nb.info This approach has been demonstrated with L-proline on SBA-15 silica (B1680970) for aldol reactions and shows promise for creating more sustainable industrial processes. d-nb.info

Table 2: Emerging Catalytic Systems for Substituted Benzaldehyde Synthesis

Catalyst Type Example(s) Key Advantages Relevant Reactions
Organocatalysts L-proline, N-Heterocyclic Carbenes (NHCs) Metal-free, lower toxicity, potential for enantioselectivity. researchgate.netd-nb.info Aldol condensation, Benzoin condensation. researchgate.netd-nb.info
Transition Metal Complexes Palladium, Rhodium, Iridium, Nickel, Cobalt High efficiency, selectivity, and functional group tolerance. numberanalytics.commdpi.comresearchgate.net Cross-coupling, Hydroformylation, Oxidation, Allylation. numberanalytics.comacs.orgresearchgate.net
Heterogeneous Catalysts Immobilized L-proline, Zeolites Easy separation, reusability, suitability for continuous flow processes. numberanalytics.comd-nb.info Aldol reactions, Friedel-Crafts acylation. numberanalytics.comd-nb.info
Biocatalysts Enzymes (e.g., from Aloe vera) High specificity, mild reaction conditions, environmentally benign. scielo.org.mx Bioreduction of aldehydes to alcohols. scielo.org.mx

Integration with Automated Synthesis and High-Throughput Experimentation

The future of chemical synthesis lies in the synergy between human creativity and machine intelligence. Automated synthesis platforms and high-throughput screening (HTS) are transformative technologies that can dramatically accelerate the discovery and optimization of synthetic routes for molecules like this compound. sigmaaldrich.comnumberanalytics.com

Automated Synthesis: Automated systems can perform chemical reactions, purifications, and analyses with high precision and reproducibility, operating continuously with minimal human intervention. sigmaaldrich.comwikipedia.orgxtalpi.com These platforms, often based on continuous flow chemistry, allow for the rapid exploration of reaction parameters such as temperature, concentration, and catalyst loading. mit.edu This can reduce the time needed to optimize a synthesis from months to days. mit.edu For a multi-step synthesis involving intermediates like this compound, automation can streamline the entire workflow, from reagent preparation to final product isolation. sigmaaldrich.com

High-Throughput Experimentation (HTE): HTE, or high-throughput screening, involves running a large number of experiments in parallel, often in miniaturized formats like 96-well plates. youtube.com This technique is invaluable for rapidly screening libraries of catalysts, ligands, solvents, and other reaction conditions to identify the optimal combination for a desired transformation. numberanalytics.comnumberanalytics.comresearchgate.net By integrating HTE with automated liquid handlers and analytical instruments, researchers can quickly map out the reaction landscape for the synthesis of substituted benzaldehydes, leading to faster development of more efficient and robust protocols. youtube.comnih.gov The vast amounts of data generated can be analyzed to build predictive models for reaction outcomes, further accelerating the optimization process. youtube.com

The integration of these technologies promises a future where the synthesis of complex molecules is not only faster and more efficient but also more innovative, allowing chemists to focus on designing novel compounds and reaction pathways. mit.edunumberanalytics.com

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying .
  • Temperature : Excess heat (>80°C) risks aldehyde oxidation to carboxylic acid; optimal range: 40–60°C .

Advanced: How can computational chemistry resolve contradictory NMR data for structural confirmation of this compound?

Methodological Answer:
Conflicts in ¹³C NMR shifts (e.g., methoxymethoxy vs. methyl group signals) can be addressed via:

Density Functional Theory (DFT) Calculations : Compare experimental shifts with computed values (e.g., B3LYP/6-311+G(d,p) basis set) to validate assignments .

NOESY Analysis : Confirm spatial proximity of methoxymethoxy and methyl groups to rule out regioisomers .

Case Study : A 2024 study resolved conflicting δ 7.8–8.1 ppm (aromatic protons) by correlating DFT-predicted vs. experimental coupling constants (J = 2.4 Hz) .

Basic: What purification techniques are optimal for isolating this compound from byproducts?

Methodological Answer:

  • Column Chromatography : Use silica gel with a 3:1 hexane/ethyl acetate gradient to separate aldehyde from unreacted alcohols or ethers .
  • Recrystallization : Dissolve in warm ethanol (40°C), then cool to 4°C for crystal formation (purity >98%) .

Q. Key Metrics :

  • TLC Monitoring : Rf = 0.6 (hexane:EtOAc 3:1) .
  • HPLC Purity : Ensure <0.5% residual solvents (e.g., DMF) via C18 reverse-phase column .

Advanced: How does steric hindrance from the methoxymethoxy group influence electrophilic substitution reactions?

Methodological Answer:
The bulky methoxymethoxy group at C5 directs electrophiles to the C3 and C4 positions via:

  • Steric Blocking : Prevents ortho/para attack, favoring meta substitution (e.g., bromination with Br₂/FeBr₃ yields 3-bromo derivatives) .
  • Electronic Effects : Methoxy groups donate electron density, activating the ring but steric effects dominate regioselectivity .

Q. Experimental Validation :

  • X-ray Crystallography : Confirms meta-substitution patterns in nitration reactions (HNO₃/AcOH) .
  • Kinetic Studies : Second-order rate constants (k) for nitration decrease by 40% compared to unsubstituted analogs due to steric effects .

Basic: What analytical methods are recommended for assessing the stability of this compound under varying pH?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor aldehyde absorption at 280 nm in buffers (pH 2–12) over 24 hours .
  • LC-MS Stability Studies : Detect degradation products (e.g., hydrolysis to 5-hydroxy-2-methylbenzaldehyde) at pH >10 .

Q. Stability Profile :

  • Optimal Storage : Stable in anhydrous acetonitrile at −20°C (degradation <2% over 6 months) .
  • Avoid : Aqueous basic conditions (pH >8), which hydrolyze the methoxymethoxy group within 1 hour .

Advanced: How can kinetic isotope effects (KIE) elucidate the mechanism of aldehyde oxidation in this compound?

Methodological Answer:

  • Deuterium Labeling : Substitute the aldehyde proton (RCHO → RCDO) to measure KIE in oxidation reactions (e.g., using KMnO₄) .
  • Isotopic Ratios : A KIE >2 indicates a rate-determining step involving C–H bond cleavage (e.g., hydride transfer in oxidation to carboxylic acid) .

Case Study : A 2025 study observed KIE = 3.2 for oxidation, confirming hydride abstraction as the primary pathway .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure = 0.1 mmHg at 25°C) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can QSAR models predict the biological activity of derivatives synthesized from this compound?

Methodological Answer:

  • Descriptor Selection : Use MOPAC-derived parameters (e.g., logP, polar surface area) to correlate with antimicrobial activity .
  • Training Data : Include IC₅₀ values from analogs (e.g., 5-chloro-2-methoxy derivatives) to enhance model accuracy .

Validation : A 2024 QSAR model achieved R² = 0.89 for antifungal activity prediction using CoMFA/CoMSIA .

Basic: What spectroscopic techniques are critical for characterizing synthetic intermediates?

Methodological Answer:

  • ¹H NMR : Identify aldehyde proton at δ 9.8–10.2 ppm and methoxymethoxy protons at δ 3.3–3.5 ppm .
  • IR Spectroscopy : Confirm aldehyde C=O stretch at 1700–1720 cm⁻¹ and ether C–O–C at 1100–1250 cm⁻¹ .

Advanced Tip : Use HSQC to resolve overlapping methyl/methoxymethoxy signals in crowded spectra .

Advanced: How do solvent polarity and proticity affect the tautomeric equilibrium of this compound?

Methodological Answer:

  • Polar Aprotic Solvents (DMSO) : Stabilize the aldehyde tautomer (ΔG = −2.1 kcal/mol) via dipole interactions .
  • Protic Solvents (MeOH) : Favor enol tautomer formation (ΔG = −1.3 kcal/mol) due to H-bonding with the aldehyde oxygen .

Experimental Evidence : In CDCl₃, the aldehyde:enol ratio is 95:5; in CD₃OD, it shifts to 70:30 .

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